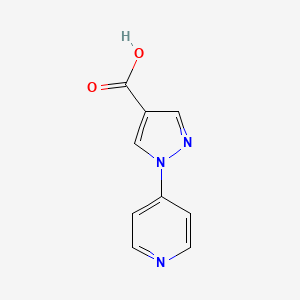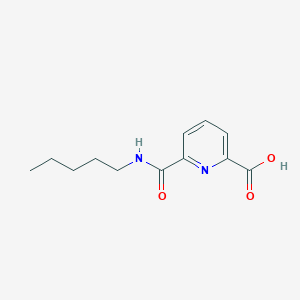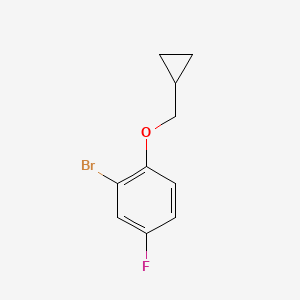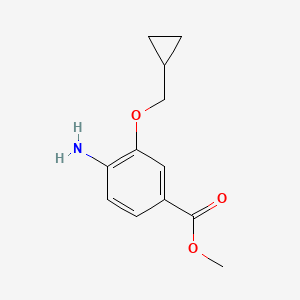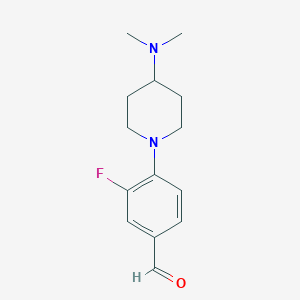
N-(4-aminocyclohexyl)cyclobutanecarboxamide
描述
N-(4-aminocyclohexyl)cyclobutanecarboxamide (ACHCA) is a cyclic amide that has been studied for its potential applications in various scientific research fields. ACHCA has been found to have a range of biochemical and physiological effects that make it a promising tool for laboratory experiments.
作用机制
The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory molecules, reduce pain and inflammation, and protect against oxidative damage. In addition, this compound has been found to have anticonvulsant effects and to reduce the risk of certain diseases.
实验室实验的优点和局限性
The use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and can be produced in a variety of concentrations and purity levels. In addition, this compound has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and there is a lack of long-term data on the safety and efficacy of this compound.
未来方向
There are a number of potential future directions for the study of N-(4-aminocyclohexyl)cyclobutanecarboxamide. For example, further research is needed to better understand the mechanism of action of this compound and to determine the long-term safety and efficacy of this compound. In addition, further research is needed to explore the potential applications of this compound in the treatment of pain, inflammation, and other diseases. Finally, further research is needed to develop new methods for the synthesis of this compound and to improve the purity and concentration of this compound for laboratory experiments.
科学研究应用
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields. For example, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential tool for the treatment of pain and inflammation. In addition, this compound has been studied for its potential as an anticonvulsant, as well as its potential to protect against oxidative damage and reduce the risk of certain diseases.
属性
IUPAC Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPEVHCNZAXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


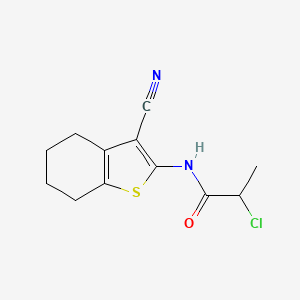
![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
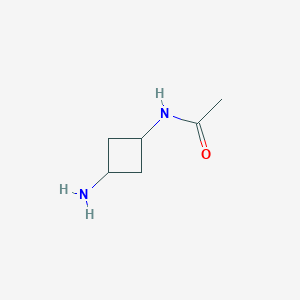
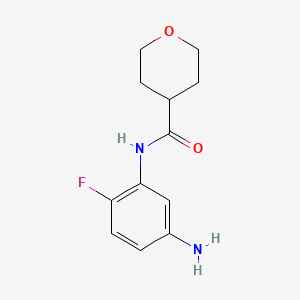
![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)
![N-[(tert-butylamino)carbonyl]-3-methylvaline](/img/structure/B1386341.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)

